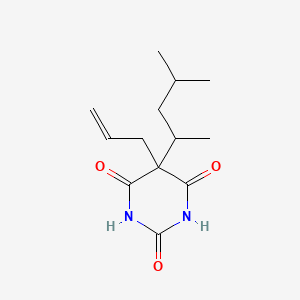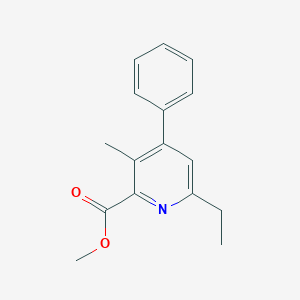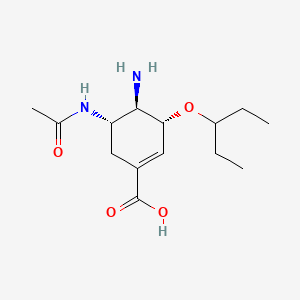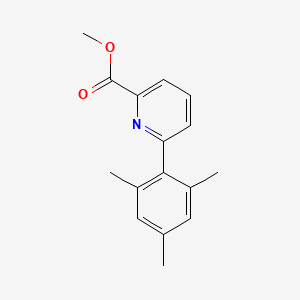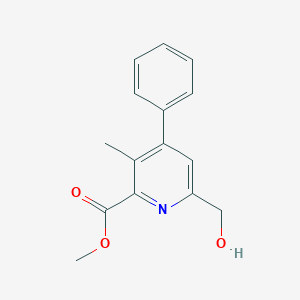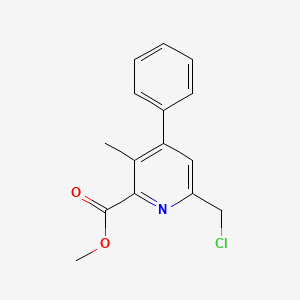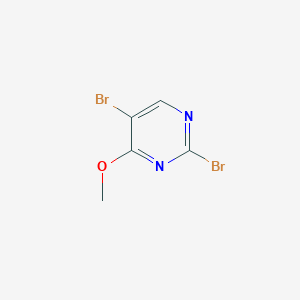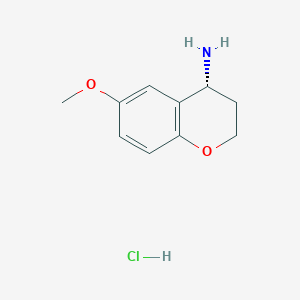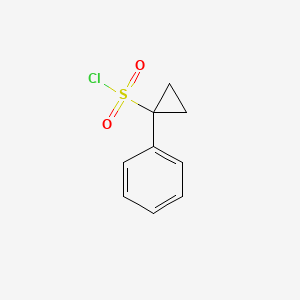
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, also known as MTMA, is a synthetic compound that belongs to the amphetamine class of drugs. It has recently gained attention in the scientific community due to its potential use as a research tool for studying the mechanisms of action of other amphetamine-like compounds. In
Mécanisme D'action
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride acts as a releasing agent for dopamine and norepinephrine, similar to other amphetamines. It also has some affinity for the serotonin transporter, although this is much lower than its affinity for the dopamine and norepinephrine transporters. The exact mechanism of action of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride is not fully understood, but it is thought to involve the displacement of neurotransmitters from their storage vesicles and the inhibition of their reuptake.
Effets Biochimiques Et Physiologiques
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects in animal studies. It increases locomotor activity and induces hyperthermia, similar to other amphetamines. It also increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. However, unlike other amphetamines, it does not appear to produce significant changes in the levels of serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has several advantages as a research tool for studying the mechanisms of action of other amphetamines. It has a much lower affinity for the serotonin transporter than other amphetamines, which may make it useful for studying the role of serotonin in the effects of these compounds. It also has a relatively short half-life, which allows for more precise control of dosing in animal experiments.
However, there are also some limitations to the use of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride in research. It is a relatively new compound, and there is limited information available on its pharmacological properties and potential side effects. It may also be difficult to obtain in some countries due to its status as a controlled substance.
Orientations Futures
There are several potential future directions for research on 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride. One area of interest is the role of serotonin in the effects of amphetamines, and 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride may be a useful tool for studying this. Another area of interest is the potential therapeutic uses of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, such as in the treatment of attention deficit hyperactivity disorder or depression. Finally, further research is needed to fully understand the pharmacological properties and potential side effects of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, as well as its potential as a research tool for studying the mechanisms of action of other amphetamines.
Conclusion:
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride is a synthetic compound that has recently gained attention as a research tool for studying the mechanisms of action of other amphetamine-like compounds. It has a similar mechanism of action to other amphetamines, but with a much lower affinity for the serotonin transporter. It has several advantages as a research tool, but also some limitations. Future research on 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride may help to further our understanding of the mechanisms of action of amphetamines and their potential therapeutic uses.
Applications De Recherche Scientifique
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has recently gained attention as a research tool for studying the mechanisms of action of other amphetamine-like compounds. It has been shown to have similar effects on the central nervous system as other amphetamines, such as increased release of dopamine and norepinephrine. However, unlike other amphetamines, 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has a much lower affinity for the serotonin transporter, which may make it a useful tool for studying the role of serotonin in the effects of amphetamines.
Propriétés
IUPAC Name |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)7(10-4)6-9(8,3)11-5;/h7,10H,6H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZHYYKAJDBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



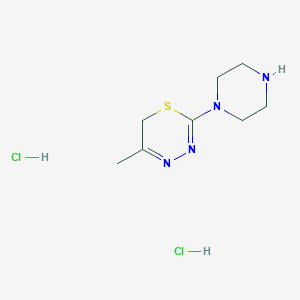
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
